molecular formula C12H7N3 B12579956 Benzimidazo[6,7,1-def][1,6]naphthyridine CAS No. 601519-00-0

Benzimidazo[6,7,1-def][1,6]naphthyridine

Cat. No.: B12579956
CAS No.: 601519-00-0
M. Wt: 193.20 g/mol
InChI Key: NTDOGJIVHYSUMO-UHFFFAOYSA-N
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Description

Benzimidazo[6,7,1-def][1,6]naphthyridine is a heterocyclic compound that features a fused ring system combining benzimidazole and naphthyridine structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazo[6,7,1-def][1,6]naphthyridine typically involves the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes. Another common method is the intramolecular oxidative condensation of anilides or amidines . For instance, the Deng group developed a metal-free, iodine-promoted synthesis of substituted pyrido[1,2-a]benzimidazoles from cyclohexanones and 2-aminopyridines, using air oxygen as an oxidant and iodine as a mediator .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can often be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzimidazo[6,7,1-def][1,6]naphthyridine undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iodine, air oxygen, and various catalysts such as copper acetate (Cu(OAc)2) . The reaction conditions often involve moderate to high temperatures and the use of solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative condensation of anilides can yield substituted benzimidazoles .

Scientific Research Applications

Benzimidazo[6,7,1-def][1,6]naphthyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazo[6,7,1-def][1,6]naphthyridine is unique due to its specific fused ring structure, which combines the properties of both benzimidazole and naphthyridine.

Properties

CAS No.

601519-00-0

Molecular Formula

C12H7N3

Molecular Weight

193.20 g/mol

IUPAC Name

1,5,12-triazatetracyclo[6.5.2.04,15.011,14]pentadeca-2,4,6,8(15),9,11(14),12-heptaene

InChI

InChI=1S/C12H7N3/c1-2-10-12-11-8(1)3-5-13-9(11)4-6-15(12)7-14-10/h1-7H

InChI Key

NTDOGJIVHYSUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C4=C1C=CN=C4C=CN3C=N2

Origin of Product

United States

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